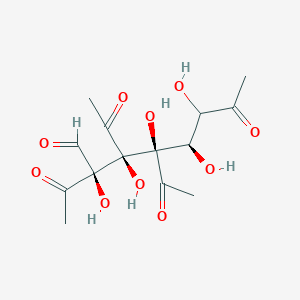

2,3,4,6-Tetraacetyl-D-glucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O10 |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4-triacetyl-2,3,4,5,6-pentahydroxy-7-oxooctanal |

InChI |

InChI=1S/C14H20O10/c1-6(16)10(20)11(21)13(23,8(3)18)14(24,9(4)19)12(22,5-15)7(2)17/h5,10-11,20-24H,1-4H3/t10?,11-,12-,13-,14-/m1/s1 |

InChI Key |

RZBDNMLCXKERMD-OOAQSJESSA-N |

SMILES |

CC(=O)C(C(C(C(=O)C)(C(C(=O)C)(C(C=O)(C(=O)C)O)O)O)O)O |

Isomeric SMILES |

CC(=O)C([C@H]([C@](C(=O)C)([C@@](C(=O)C)([C@@](C=O)(C(=O)C)O)O)O)O)O |

Canonical SMILES |

CC(=O)C(C(C(C(=O)C)(C(C(=O)C)(C(C=O)(C(=O)C)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Architecting Glycoconjugates: The Strategic Role of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose in Biochemical Synthesis and Materials Science

Executive Summary

In the landscape of modern biochemical research, the precise manipulation of carbohydrate scaffolds is paramount for developing targeted therapeutics, biodegradable materials, and complex oligosaccharides. 2,3,4,6-Tetra-O-acetyl-D-glucopyranose (CAS 10343-06-3) serves as a cornerstone intermediate in this domain. By masking the secondary and primary hydroxyl groups with lipophilic acetyl esters, this molecule provides a regioselective playground at the anomeric (C1) center. This whitepaper dissects the mechanistic utility, core applications, and self-validating synthetic protocols of this vital carbohydrate building block.

Chemical Anatomy and Mechanistic Utility

The structural brilliance of 2,3,4,6-tetra-O-acetyl-D-glucopyranose lies in its specific protection pattern. Native D-glucose is highly polar, soluble only in water or DMSO, and possesses five reactive hydroxyl groups that make selective functionalization nearly impossible.

By peracetylating positions 2, 3, 4, and 6, researchers achieve three critical chemical advantages:

-

Solubility: The molecule becomes highly soluble in organic solvents (e.g., dichloromethane, toluene, ethyl acetate), enabling homogeneous transition-metal catalysis and strictly anhydrous reaction conditions.

-

Regioselectivity: The anomeric C1 position is left exposed (or easily activated as a halide/trichloroacetimidate), allowing for targeted nucleophilic substitutions without cross-reactivity[1].

-

Anchimeric Assistance (Neighboring Group Participation): The acetyl group at the C2 position is not merely a passive shield; it actively dictates the stereochemical outcome of glycosylation. During the formation of an oxocarbenium ion intermediate, the carbonyl oxygen of the C2-acetate attacks the C1 center, forming a bicyclic acyloxonium ion. This blocks the bottom (α) face of the ring, forcing incoming nucleophiles to attack from the top face, thereby guaranteeing 1,2-trans (β) stereoselectivity.

Logical flow of anchimeric assistance by the C2-acetyl group ensuring 1,2-trans stereoselectivity.

Core Applications in Biochemical Research

A. Stereoselective Glycosylation & Oligosaccharide Assembly

In the synthesis of complex glycans, 2,3,4,6-tetra-O-acetyl-D-glucopyranose functions as a highly efficient glycosyl acceptor. For example, in the stereoselective synthesis of 1,1′-linked disaccharides (proposed biosynthetic precursors of avilamycin antibiotics), the tetraacetyl glucose scaffold is reacted with 2,3,4-tri-O-acetyl-alpha-L-lyxopyranosyl trichloroacetimidate. Promoted by Lewis acids like BF₃·OEt₂, this coupling yields the desired disaccharide with high stereoselectivity, avoiding the formation of symmetric nonreducing byproducts[2]. Furthermore, continuous flow chemistry has been leveraged to perform tandem Wittig and Michael reactions on this substrate to rapidly synthesize C-glycosides, which are critical for developing metabolically stable drug analogs[3].

B. Glycoconjugate Prodrugs and Therapeutics

The attachment of a glucose moiety to an active pharmaceutical ingredient (API) drastically alters its pharmacokinetic profile, enhancing water solubility and enabling active transport via Glucose Transporters (GLUTs).

-

Antibacterial Agents: 2,3,4,6-tetra-O-acetyl-D-glucopyranose has been converted into a bromide donor and coupled with chiral benzoquinolizine-2-carboxylic acid derivatives to synthesize prodrugs highly active against Vancomycin-Resistant Staphylococcus aureus (VRSA) and MRSA[4].

-

Larvicidal Thioureas: By converting the anomeric center to an isothiocyanate, researchers have synthesized a novel class of glucosyl thioureas. These compounds exhibit potent larvicidal activities, with the robust thiourea linkage resisting premature enzymatic degradation in biological systems[5].

C. Advanced Materials: Biodegradable Polymers & CO₂ Absorbents

Beyond traditional pharmacology, this molecule is a vital monomer precursor in green chemistry.

-

Biodegradable Plastics: By reacting 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose with potassium methacrylate, scientists have synthesized glucose-based methacrylates. These monomers undergo radical polymerization to form biodegradable plastics that rival Polymethyl Methacrylate (PMMA) in thermal resistance and transparency[6].

-

CO₂-Philic Absorbents: Ab initio quantum mechanical analyses reveal that peracetylated D-glucopyranose derivatives act as excellent phase-change absorbents for supercritical CO₂. The carbonyl oxygens of the acetyl groups act as Lewis bases, engaging in strong electrostatic interactions (ΔE ≈ -20 kJ/mol) with the Lewis acidic carbon of CO₂, expanding the utility of carbohydrates into environmental remediation[7].

Workflow of anomeric activation and functionalization of the tetraacetyl glucose scaffold.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating visual cues and mechanistic causality to verify reaction progress.

Protocol A: Synthesis of 1-Bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose (Anomeric Activation)

This protocol converts native glucose into the activated donor required for downstream glycoconjugation.

-

Lewis Acid-Catalyzed Peracetylation:

-

Step: Suspend 45 g (0.25 mol) of anhydrous D-glucose in 200 mL of acetic anhydride containing 8 g of anhydrous Zinc Chloride (ZnCl₂). Maintain the temperature strictly below 30 °C using an ice bath[6].

-

Causality: ZnCl₂ acts as a thiophilic Lewis acid, coordinating with the carbonyl oxygen of acetic anhydride to increase its electrophilicity. The strict temperature control prevents the thermodynamic degradation of the pyranose ring.

-

Self-Validation: The heterogeneous suspension will gradually transition into a clear, pale-yellow homogeneous solution, visually confirming the complete acetylation and dissolution of the glucose.

-

-

Bromination:

-

Step: To the cooled solution, add 33% HBr in glacial acetic acid dropwise over 30 minutes. Stir at room temperature for 2 hours.

-

Causality: The strong acid protonates the anomeric acetate, transforming it into an excellent leaving group. The bromide ion attacks the anomeric center. Due to the kinetic anomeric effect (the preference of electronegative substituents to assume an axial position to maximize hyperconjugation from the ring oxygen's lone pair), the α-anomer is formed exclusively.

-

Self-Validation: TLC analysis (Hexane:EtOAc 3:1) will show the complete disappearance of the peracetylated intermediate (Rf ~0.4) and the emergence of a new, faster-moving spot (Rf ~0.6). Pouring the mixture into ice water will yield a heavy white crystalline precipitate, confirming product formation.

-

Protocol B: Synthesis of a β-D-Glucosyl Thiourea (Glycoconjugation)

This protocol demonstrates the coupling of the activated scaffold to form a stable, larvicidal prodrug.

-

Isothiocyanate Formation:

-

Step: Dissolve 10 mmol of 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose in hot anhydrous toluene. Add 15 mmol of Lead(II) thiocyanate [Pb(SCN)₂] and reflux under an inert argon atmosphere[5].

-

Causality: Lead(II) is highly thiophilic and abstracts the bromide ion, while delivering the ambidentate thiocyanate nucleophile. The steric bulk of the C2-acetate forces the attack from the β-face.

-

Self-Validation: A dense white precipitate of Lead(II) bromide (PbBr₂) will form at the bottom of the flask. The cessation of precipitate formation visually indicates reaction completion.

-

-

Amine Coupling:

-

Step: Filter the mixture to remove PbBr₂. To the filtrate (containing the light- and air-sensitive isothiocyanate), immediately add 1.2 equivalents of the target primary amine (e.g., benzylamine) and stir for 3 hours at room temperature[5].

-

Causality: The nucleophilic amine attacks the highly electrophilic central carbon of the isothiocyanate, yielding a robust thiourea linkage.

-

Self-Validation: The product can be verified via polarimetry; the specific rotation [α]D25 will be strongly negative (e.g., -67.2°), confirming the retention of the β-configuration.

-

Quantitative Data Summaries

The versatility of 2,3,4,6-tetra-O-acetyl-D-glucopyranose is best illustrated by the high yields and strict stereocontrol it affords across varied biochemical applications.

| Substrate / Donor | Reactant / Acceptor | Catalyst / Promoter | Yield (%) | Stereoselectivity | Primary Application | Reference |

| 1-Bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose | Potassium Methacrylate | DMF / 65 °C | 72 - 80% | β-only | Biodegradable Polymers | [6] |

| 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate | 2,3,4,6-tetra-O-acetyl-D-glucopyranose | BF₃·OEt₂ / CH₂Cl₂ | 50% | 10:1 (β,α : β,β) | Antibiotic Precursors | [2] |

| 1-Bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose | Pb(SCN)₂ / Amines | Toluene / Reflux | 81 - 91% | β-only | Larvicidal Thioureas | [5] |

| 1-Bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose | Benzoquinolizine-2-carboxylic ester | Triethylamine / Reflux | N/A | β-only | Anti-MRSA Prodrugs | [4] |

| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | CO₂ (Supercritical) | None (Phase-change) | N/A | N/A (ΔE ≈ -20 kJ/mol) | CO₂ Absorbent / Remediation | [7] |

Conclusion & Future Perspectives

2,3,4,6-Tetra-O-acetyl-D-glucopyranose transcends its role as a mere protected sugar; it is a highly engineered molecular chassis. By leveraging the thermodynamic stability of its acetyl groups and the precise kinetic control afforded by anchimeric assistance, researchers can reliably architect complex 1,2-trans glycoconjugates. As the fields of targeted drug delivery and green polymer chemistry converge, the utilization of this scaffold will undoubtedly expand, driving the next generation of metabolically targeted therapeutics and sustainable materials.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. emrok.co.in [emrok.co.in]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2,3,4,6-Tetraacetyl-D-glucose: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

2,3,4,6-Tetra-O-acetyl-D-glucopyranose (CAS: 10343-06-3) is a highly versatile carbohydrate building block characterized by the selective acetylation of four hydroxyl groups on the D-glucose scaffold, leaving the anomeric C1 position unprotected[1][2]. This precise structural configuration makes it an indispensable intermediate in organic synthesis, carbohydrate chemistry, and advanced drug development. By masking the reactive secondary and primary hydroxyls, the molecule acts as a highly controlled glycosyl donor, enabling the stereoselective formation of complex glycosidic bonds.

Physicochemical Profiling

The physical and chemical properties of 2,3,4,6-Tetraacetyl-D-glucose are fundamentally dictated by the presence of the four ester (acetyl) groups. The acetylation significantly reduces the polarity of the native glucose molecule, shifting its solubility profile from aqueous-dominant to organic-dominant, which is a critical factor for its utility in organic synthesis[2].

Table 1: Quantitative Physicochemical Data of 2,3,4,6-Tetraacetyl-D-glucose

| Property | Value | Causality / Technical Implication |

| CAS Number | 10343-06-3 | Unique chemical identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₁₄H₂₀O₁₀ | Reflects the addition of four acetyl groups to the hexose core[1]. |

| Molecular Weight | 348.3 g/mol | Increased mass impacts diffusion coefficients and steric hindrance[1]. |

| Melting Point | 118–120 °C | Indicates a stable, workable crystalline solid at room temperature[1]. |

| Boiling Point | 425.0 ± 45.0 °C (Predicted) | High boiling point due to molecular weight and dipole-dipole interactions[1]. |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | Standard density range for peracetylated pyranose sugars[1]. |

| Solubility | Soluble in chloroform, ethyl acetate; poorly soluble in water | Acetyl groups mask hydrogen-bond donors, increasing lipophilicity[2]. |

| Anomeric State | Hemiacetal (Equilibrium) | The free C1-OH allows mutarotation between α and β anomers in solution. |

Chemical Reactivity: The free anomeric hydroxyl group acts as a nucleophile or can be activated into a highly reactive leaving group (e.g., via trichloroacetimidate formation) for subsequent glycosylation reactions. The acetyl protecting groups are stable under mildly acidic to neutral conditions but remain labile under basic conditions (e.g., Zemplén deacetylation), allowing for their traceless removal post-conjugation.

Regioselective Synthesis Protocol

The synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose typically begins with the peracetylation of D-glucose, followed by the regioselective deprotection of the anomeric center.

Causality of Experimental Choices: The anomeric acetate in 1,2,3,4,6-penta-O-acetyl-D-glucopyranose is uniquely positioned adjacent to the endocyclic ring oxygen. This oxygen exerts an inductive and resonance effect that makes the C1-O-acetyl bond significantly more susceptible to nucleophilic attack compared to the secondary acetates at C2, C3, C4, and the primary acetate at C6. By utilizing a mild nucleophile such as ammonium acetate (NH₄OAc) in a polar aprotic solvent like N,N-dimethylformamide (DMF), researchers can selectively cleave the anomeric acetate without inducing unwanted acyl migration or global deprotection[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 1,2,3,4,6-penta-O-acetyl-D-glucopyranose (1.0 eq) in dry N,N-dimethylformamide (DMF) to achieve a concentration of approximately 1.3 M[3].

-

Reagent Addition: Add ammonium acetate (2.0 eq) directly to the stirring solution. The excess of ammonium acetate drives the equilibrium toward the formation of the hemiacetal.

-

Reaction Execution: Stir the mixture at room temperature for 24–30 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane) until the starting material is fully consumed[3].

-

Work-up: Evaporate the DMF in vacuo. The use of a high-vacuum rotary evaporator is critical to prevent the thermal degradation of the product.

-

Purification: Purify the resulting residue via silica gel column chromatography to isolate pure 2,3,4,6-Tetra-O-acetyl-D-glucopyranose[3].

Workflow for the regioselective synthesis of 2,3,4,6-Tetraacetyl-D-glucose.

Applications in Drug Development

In modern pharmacokinetics, poor aqueous solubility and low membrane permeability often hinder the clinical translation of potent active pharmaceutical ingredients (APIs). 2,3,4,6-Tetraacetyl-D-glucose serves as a critical building block in the design of glycoconjugate prodrugs to overcome these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks[4][5].

Mechanistic Role in Prodrug Design: Conjugating a drug to a peracetylated sugar moiety significantly alters its physicochemical profile. For example, in the development of anti-tumor agents like camptothecin derivatives, 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is used to synthesize glycosyl donors (e.g., via reaction with succinic anhydride to form a linker)[4].

-

Lipophilicity and Cellular Uptake: The four acetyl groups provide high lipophilicity, allowing the prodrug to efficiently cross the phospholipid bilayer of target cells via passive diffusion[5].

-

Enzymatic Activation: Once internalized, ubiquitous intracellular esterases recognize and cleave the ester bonds, removing the acetyl groups. This unmasks the hydrophilic glucose moiety, trapping the drug intracellularly, followed by the cleavage of the glycosidic bond to release the active therapeutic payload[5].

Mechanistic pathway of acetylated glycoconjugate prodrug cellular activation.

Analytical Characterization Standards

To validate the structural integrity of 2,3,4,6-Tetraacetyl-D-glucose during drug development, rigorous analytical characterization is required:

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum typically exhibits a characteristic shift for the anomeric proton (H-1) depending on the α/β equilibrium. The presence of four distinct singlet peaks between δ 2.00–2.15 ppm confirms the four acetyl methyl groups[3].

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to detect the sodium adduct [M + Na]⁺ at m/z ~371.09, validating the molecular weight of the intact tetraacetate[3].

References

-

MDPI. "An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol". Molecules.[Link]

-

National Institutes of Health (PMC). "Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo". RSC Advances.[Link]

- Google Patents. "WO2019121734A1 - Method for improving the oral bioavailability of a drug". WIPO.

Sources

- 1. 2,3,4,6-Tetraacetyl-D-glucose | 10343-06-3 [chemicalbook.com]

- 2. CAS 10343-06-3: 2,3,4,6-Tetraacetyl-D-glucose | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2019121734A1 - Method for improving the oral bioavailability of a drug - Google Patents [patents.google.com]

synthesis pathway of 2,3,4,6-Tetraacetyl-D-glucose from D-glucose

An In-Depth Technical Guide to the Synthesis of 2,3,4,6-Tetraacetyl-D-glucose from D-glucose

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 2,3,4,6-Tetraacetyl-D-glucose, a pivotal intermediate in carbohydrate chemistry and glycobiology.[1] The acetylation of D-glucose enhances its solubility in organic solvents and allows for selective modifications, making it a valuable building block for the synthesis of glycosides, oligosaccharides, and various glycosylated drug molecules.[2][3] This document delves into the strategic two-step approach, which involves the complete acetylation of D-glucose to its pentaacetate derivative, followed by a regioselective deacetylation at the anomeric position. We will explore the chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the procedural choices.

Strategic Overview: The Two-Step Pathway

The direct synthesis of 2,3,4,6-Tetraacetyl-D-glucose from D-glucose in a single step is challenging due to the comparable reactivity of the five hydroxyl groups. Therefore, a more controlled and higher-yielding strategy is universally adopted. This involves two primary stages:

-

Per-O-acetylation: D-glucose is first treated with an excess of an acetylating agent to protect all five hydroxyl groups, forming the stable intermediate, α,β-D-glucose pentaacetate.[4] This step ensures that the less reactive secondary hydroxyls are also acetylated.

-

Selective Anomeric Deacetylation: The pentaacetate intermediate is then subjected to specific conditions that selectively cleave the acetyl group at the anomeric C1 position. This selectivity is achievable because the anomeric acetoxy group is chemically distinct and more labile than the other ester groups, a phenomenon influenced by the anomeric effect.[5]

This strategic approach provides a reliable and efficient route to the desired tetra-acetylated product.

Sources

- 1. CAS 10343-06-3: 2,3,4,6-Tetraacetyl-D-glucose | CymitQuimica [cymitquimica.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. homework.study.com [homework.study.com]

- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

2,3,4,6-Tetraacetyl-D-glucose CAS number and IUPAC nomenclature

Title: 2,3,4,6-Tetraacetyl-D-glucose: A Comprehensive Technical Guide to Nomenclature, Synthesis, and Applications in Carbohydrate Chemistry

Abstract: As a Senior Application Scientist, I frequently encounter 2,3,4,6-tetra-O-acetyl-D-glucopyranose as a linchpin intermediate in synthetic carbohydrate chemistry. This whitepaper systematically deconstructs its chemical identity, physicochemical properties, and the mechanistic rationale behind its synthesis. By providing field-proven protocols and structural insights, this guide serves as a definitive resource for researchers engineering complex glycosides, prodrugs, and novel biomaterials.

Chemical Identity and Nomenclature

The precise identification of carbohydrate derivatives is critical for reproducibility across global laboratories. The compound commonly referred to as 2,3,4,6-tetraacetyl-D-glucose[1] is systematically defined by IUPAC nomenclature as (3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate [2]. Alternatively, adhering to strict stereochemical carbohydrate conventions, it is designated as (2R,3R,4S,5R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate [3].

-

CAS Registry Number: 10343-06-3[1]

-

Molecular Formula: C₁₄H₂₀O₁₀[1]

-

Molecular Weight: 348.30 g/mol [2]

The structural hallmark of this molecule is the presence of four esterified hydroxyl groups (at C2, C3, C4, and C6) and a single, unprotected anomeric hydroxyl group at C1[1]. This specific protection pattern transforms the sugar into an ideal precursor for synthesizing activated glycosyl donors.

Physicochemical Profiling

Understanding the physical properties of 2,3,4,6-tetraacetyl-D-glucose is essential for optimizing reaction conditions, scaling up syntheses, and streamlining downstream purifications. The acetylation of four hydroxyl groups significantly reduces the molecule's polarity compared to native D-glucose, rendering it highly soluble in organic solvents while drastically diminishing its aqueous solubility[1].

Table 1: Key Physicochemical Properties of 2,3,4,6-Tetraacetyl-D-glucose[4],[3]

| Property | Value | Experimental Implication |

| Appearance | White to off-white crystalline solid | Facilitates visual confirmation of purity post-crystallization. |

| Melting Point | 118–120 °C | Useful for rapid purity assessment via melting point apparatus. |

| Density | ~1.33 g/cm³ (Predicted) | Relevant for volumetric calculations in solvent-free or high-concentration setups. |

| Solubility | Soluble in CHCl₃, EtOAc, Acetone | Ideal for standard organic extraction and silica gel chromatography. |

| Stability | Stable at room temperature | Permits long-term storage (refrigeration recommended for extended shelf-life). |

Mechanistic Rationale: The Causality of Selective Deacetylation

To synthesize 2,3,4,6-tetraacetyl-D-glucose, researchers typically start with the fully protected 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose. The synthetic challenge lies in selectively removing the acetate at the C1 (anomeric) position without hydrolyzing the ester linkages at C2, C3, C4, and C6[5].

Why does this selective cleavage work? The causality is rooted in the unique electronic environment of the anomeric center. The C1 carbon is a hemiacetal carbon, meaning the acetate group attached to it functions as an acylal (a mixed acetal-ester). This makes the anomeric carbonyl carbon significantly more electrophilic than the standard aliphatic esters at the other positions. When exposed to a mild nucleophile like ammonium acetate (NH₄OAc), the nucleophile selectively attacks the highly reactive anomeric acetate, yielding the free hemiacetal while leaving the secondary and primary acetates untouched[5].

Figure 1: Mechanistic logic of selective anomeric deacetylation via ammonium acetate.

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

This protocol is a self-validating system adapted from highly reliable methodologies used in the synthesis of complex glycolipids[5],[6]. The integration of TLC monitoring ensures that the reaction is driven to completion without the risk of over-deprotection.

Materials:

-

1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (1.0 eq; e.g., 50.0 g, 0.128 mol)

-

Ammonium acetate (NH₄OAc) (2.0 eq; e.g., 19.8 g, 0.257 mol)

-

Anhydrous N,N-dimethylformamide (DMF) (100 mL)

Step-by-Step Methodology:

-

Dissolution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 50.0 g of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in 100 mL of anhydrous DMF under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Add 19.8 g of ammonium acetate to the stirring solution. Expert Insight: Ensure the ammonium acetate is strictly anhydrous; excess moisture can lead to the unwanted hydrolysis of the secondary acetates.

-

Reaction Execution: Stir the mixture at room temperature (approx. 20–25 °C) for 30 hours[5].

-

Self-Validation (TLC Monitoring): Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1 v/v). The starting material will appear as a fast-moving spot, while the target product (possessing a free hydroxyl group) will appear as a distinct, more polar (slower-moving) spot.

-

Workup: Once TLC confirms the complete consumption of the starting material, evaporate the DMF in vacuo using a rotary evaporator equipped with a high-vacuum pump. Maintain the water bath below 45 °C to prevent thermal degradation of the product.

-

Purification: Purify the resulting residue via silica gel column chromatography (eluting with a gradient of Hexane/Ethyl acetate) to afford pure 2,3,4,6-tetra-O-acetyl-D-glucopyranose[5].

Downstream Applications in Drug Development

The free anomeric hydroxyl group of 2,3,4,6-tetraacetyl-D-glucose acts as a versatile synthetic handle, allowing chemists to direct the molecule toward various high-value applications[1].

-

Glycosyl Trichloroacetimidate Donors: By reacting the compound with trichloroacetonitrile (CCl₃CN) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), researchers can synthesize glycosyl trichloroacetimidates[5]. These are highly reactive donors utilized in Schmidt glycosylations to construct complex oligosaccharides and prodrugs.

-

Biologically Active Thioureas: The compound is a critical building block in the synthesis of "anti-chitin structural" glucosyl thioureas, which are actively investigated for their larvicidal and pesticidal activities[7].

-

Glycolipid Synthesis: It serves as a foundational precursor for synthesizing sulfoquinovosyldiacylglycerols (SQDGs), which are vital for studying photosynthetic membranes and human nutrition[6].

Figure 2: Synthetic workflow from fully protected glucose to complex glycosides.

References

-

ChemBK. "2,3,4,6-Tetraacetyl-D-glucose - Physico-chemical Properties." ChemBK Database. URL:[Link]

-

LookChem. "2,3,4,6-Tetraacetyl-D-glucose Basic Information." LookChem Directory. URL: [Link]

-

Wang, P.-A., et al. "A New Class of Glucosyl Thioureas: Synthesis and Larvicidal Activities." Molecules 2016, 21(7), 925. MDPI. URL:[Link]

-

Sitz, T., et al. "An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol." Molecules 2021, 26(14), 4275. MDPI. URL:[Link]

Sources

- 1. CAS 10343-06-3: 2,3,4,6-Tetraacetyl-D-glucose | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2,3,4,6-Tetraacetyl-D-glucose, CasNo.10343-06-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Thermodynamic Solvation and Methodological Profiling of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

Executive Summary

In synthetic carbohydrate chemistry, the precise control of protecting groups is paramount. 2,3,4,6-Tetra-O-acetyl-D-glucopyranose (CAS: 10343-06-3) serves as a critical, stable precursor to highly reactive glycosyl donors[1]. Understanding its solubility profile across common laboratory solvents is not merely a matter of physical characterization; it is the foundational logic that dictates solvent selection for downstream glycosylation reactions, liquid-liquid extractions, and selective precipitations. This whitepaper dissects the structural thermodynamics driving its solvation and provides a field-proven, self-validating protocol for empirical solubility determination.

Structural Thermodynamics of Solvation

The parent molecule, D-glucose, possesses a highly hydrophilic profile driven by five hydroxyl groups capable of extensive hydrogen bonding with aqueous media. By selectively acetylating the C2, C3, C4, and C6 positions, the thermodynamic landscape of solvation is fundamentally inverted.

The introduction of four bulky, lipophilic acetyl esters masks the hydrogen-bond donors, drastically lowering the molecule's overall polarity. Consequently, the energetic penalty of cavity formation in water (the hydrophobic effect) exceeds the enthalpy of hydration, rendering the compound practically insoluble in aqueous systems[2]. However, the ester carbonyls act as potent hydrogen-bond acceptors, and the single unprotected anomeric hydroxyl group (C1) retains a localized dipole. This structural dichotomy facilitates exceptional solubility in aprotic, low-dielectric solvents like chloroform and ethyl acetate[3], as well as polar aprotic solvents like N,N-Dimethylformamide (DMF)[2].

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of 2,3,4,6-Tetraacetyl-D-glucose across a spectrum of common laboratory solvents, grounded in thermodynamic causality.

| Solvent | Polarity Index | Solubility Designation | Mechanistic Rationale |

| Chloroform (CHCl₃) | 4.1 | Very Soluble | Favorable dipole-dipole interactions with ester carbonyls stabilize the solute[3]. |

| Ethyl Acetate (EtOAc) | 4.4 | Very Soluble | "Like-dissolves-like" thermodynamic affinity between the solvent and the four acetyl groups[3]. |

| N,N-Dimethylformamide | 6.4 | Very Soluble | Acts as a strong hydrogen-bond acceptor for the unprotected anomeric -OH group[2]. |

| Methanol (MeOH) | 5.1 | Soluble | Protic solvation of the anomeric -OH and ester oxygens overcomes the hydrophobic penalty[2]. |

| Glacial Acetic Acid | 6.2 | Sparingly Soluble | Competitive hydrogen bonding disrupts the optimal solvation sphere around the pyranose ring[2]. |

| Water (H₂O) | 10.2 | Practically Insoluble | High hydrophobic penalty from the four lipophilic acetyl groups prevents dissolution[2]. |

Experimental Protocol: Self-Validating Isothermal Shake-Flask Method

As a Senior Application Scientist, I mandate the use of orthogonal validation to prevent data artifacts caused by solvent evaporation, supersaturation, or unexpected compound degradation (e.g., spontaneous deacetylation). The following protocol establishes a self-validating system for determining the exact solubility limits of 2,3,4,6-Tetraacetyl-D-glucose.

Step-by-Step Methodology

-

Saturation Equilibration : Add a visible excess of 2,3,4,6-Tetraacetyl-D-glucose powder to 10.0 mL of the target solvent in a sealed, amber glass vial to prevent photo-degradation.

-

Isothermal Agitation : Incubate the suspension in an orbital shaker at 25.0 ± 0.1 °C for 24 hours.

-

Causality: A strict 24-hour window ensures thermodynamic equilibrium is reached between the solid phase and the solvated phase, eliminating supersaturation artifacts common in rapid dissolution tests.

-

-

Phase Separation : Centrifuge the mixture at 10,000 × g for 15 minutes at exactly 25 °C.

-

Causality: High-speed centrifugation completely pellets micro-particulates, ensuring the supernatant contains only fully dissolved solute. Syringe filtration is avoided here as the compound may adsorb to the filter membrane, skewing results.

-

-

Orthogonal Quantification :

-

Primary Analysis (HPLC-UV): Dilute a precise 100 µL aliquot of the supernatant into a compatible mobile phase. Quantify the concentration against a verified calibration curve at 210 nm (detecting the ester carbonyls).

-

Secondary Validation (Gravimetric): Transfer a separate 1.0 mL aliquot of the supernatant to a pre-weighed watch glass. Evaporate the solvent under a gentle stream of nitrogen gas and record the residual mass.

-

-

Data Reconciliation : The solubility value is only accepted if the HPLC (molar concentration) and gravimetric (mass concentration) determinations agree within a <5% relative standard deviation (RSD).

Workflow Visualization

Orthogonal validation workflow for determining tetraacetyl-D-glucose solubility.

Synthetic Implications: Solvent-Driven Glycosylation

The solubility profile of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a critical driver of its chemical utility. In synthetic carbohydrate chemistry, this compound is frequently utilized to synthesize complex oligosaccharides[].

To activate the anomeric position (e.g., forming a trichloroacetimidate or a glycosyl halide), the reaction is typically conducted in non-polar solvents like dichloromethane (DCM) or chloroform. The high solubility of the tetraacetate in these low-dielectric solvents stabilizes the oxocarbenium ion transition states during glycosylation. Furthermore, the electron-withdrawing nature of the acetyl groups "disarms" the donor, reducing its overall reactivity to prevent unwanted side reactions[1]. Because the compound is highly soluble in these specific solvents, the acetyl groups can freely provide anchimeric assistance (neighboring group participation), ensuring strict 1,2-trans stereoselectivity during glycosidic bond formation.

References

Sources

A Comprehensive Technical Guide to the Long-Term Stability and Recommended Storage of 2,3,4,6-Tetraacetyl-D-glucose

This guide provides an in-depth analysis of the factors influencing the long-term stability of 2,3,4,6-Tetraacetyl-D-glucose, a critical intermediate in pharmaceutical development and complex carbohydrate synthesis. Adherence to the recommended storage conditions outlined herein is paramount to ensuring the compound's purity, integrity, and performance in downstream applications.

Executive Summary

2,3,4,6-Tetraacetyl-D-glucose, a tetra-acetylated derivative of D-glucose, offers enhanced stability compared to its parent monosaccharide due to the protection of its hydroxyl groups. This modification increases its lipophilicity and makes it a versatile building block in organic synthesis.[1][2] However, its stability is not absolute. The primary degradation pathway is the hydrolysis of the acetyl ester linkages, which can be catalyzed by moisture, and accelerated by non-neutral pH and elevated temperatures. This guide delineates the intrinsic chemical stability of 2,3,4,6-Tetraacetyl-D-glucose, explores its degradation pathways, provides a framework for stability assessment, and establishes evidence-based recommendations for its long-term storage.

Physicochemical Properties and Intrinsic Stability

Understanding the fundamental physicochemical properties of 2,3,4,6-Tetraacetyl-D-glucose is essential for comprehending its stability profile.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₁₀ | [1] |

| Molecular Weight | 348.3 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in organic solvents (e.g., chloroform, acetone); sparingly soluble in water | [3] |

The acetylation of the hydroxyl groups significantly reduces the molecule's polarity, thereby decreasing its hygroscopicity and susceptibility to certain degradation pathways prevalent in unprotected sugars.[3] The ester linkages, however, introduce a vulnerability to hydrolysis.

Primary Degradation Pathways

The principal mechanism of degradation for 2,3,4,6-Tetraacetyl-D-glucose is the cleavage of its acetyl groups via hydrolysis. This process can be influenced by several factors:

-

Moisture: As a reactant in the hydrolysis process, the presence of water is a critical factor.

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds.

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis, as dictated by the Arrhenius equation.

-

Light: While direct evidence for the photolability of 2,3,4,6-Tetraacetyl-D-glucose is limited, a related compound, 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, is known to be sensitive to light and heat.[2] Therefore, protection from light is a prudent precautionary measure.

The stepwise hydrolysis of the acetyl groups leads to a heterogeneous mixture of partially acetylated glucose derivatives and ultimately D-glucose, compromising the purity and intended functionality of the starting material.

Framework for Stability Assessment

A robust stability testing program is crucial for determining the shelf-life and optimal storage conditions for 2,3,4,6-Tetraacetyl-D-glucose. This involves subjecting the compound to a range of environmental conditions, including accelerated and long-term studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Stability-Indicating Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Principle: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) or key intermediate due to degradation and can separate the degradation products from the parent compound.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like acetylated sugars.

-

Mobile Phase Selection: A gradient elution with a mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve adequate separation of the parent compound from all potential degradation products.

-

Detector Wavelength: The wavelength for UV detection should be selected based on the UV absorbance spectrum of 2,3,4,6-Tetraacetyl-D-glucose.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

-

Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid material to 105°C for 48 hours.

-

Photodegradation: Expose the solid material to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Logical Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for assessing the stability of 2,3,4,6-Tetraacetyl-D-glucose.

Caption: A logical workflow for the stability assessment of 2,3,4,6-Tetraacetyl-D-glucose.

Recommended Storage Conditions

Based on the chemical nature of 2,3,4,6-Tetraacetyl-D-glucose and general best practices for acetylated carbohydrates, the following storage conditions are recommended to ensure its long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly reduce the rate of hydrolytic degradation. While some sources may indicate room temperature storage, refrigeration provides a greater margin of safety for long-term stability. |

| Humidity | Store in a dry environment with a desiccant. | Minimizing exposure to moisture is critical to prevent hydrolysis of the acetyl groups. The use of a desiccant in a well-sealed container is highly recommended. |

| Light | Protect from light. | To mitigate the risk of potential photodegradation, the compound should be stored in an amber vial or other light-impenetrable container. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While oxidative degradation is not the primary pathway, storage under an inert atmosphere can provide additional protection against potential oxidative stress and moisture ingress. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | A well-sealed container prevents the ingress of moisture and atmospheric oxygen. Glass is generally preferred for its inertness. |

Conclusion

The long-term stability of 2,3,4,6-Tetraacetyl-D-glucose is intrinsically linked to the protection of its acetyl groups from hydrolysis. By controlling the key environmental factors of temperature, humidity, and light, the integrity of this valuable synthetic intermediate can be maintained over an extended period. The implementation of a rigorous stability testing program, utilizing a validated stability-indicating analytical method, is essential for defining a precise shelf-life and ensuring the quality and reliability of 2,3,4,6-Tetraacetyl-D-glucose in research and development.

References

- Smolecule. (2023, August 15). 2,3,4,6-Tetra-O-acetyl-beta-D-glucose.

- Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications.

-

ResearchGate. (n.d.). n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Retrieved from [Link]

-

MDPI. (2010, January 18). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Retrieved from [Link]

-

PMC. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

-

PMC. (2023, August 18). Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. Retrieved from [Link]

-

PMC. (n.d.). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Retrieved from [Link]

-

PMC. (2016, August 4). Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades. Retrieved from [Link]

-

PMC. (2018, December 5). Structural and chemical biology of deacetylases for carbohydrates, proteins, small molecules and histones. Retrieved from [Link]

-

PMC. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The location of acetylated positions in partially. Retrieved from [Link]

-

ICH. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

MDPI. (2019, February 16). Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn.. Retrieved from [Link]

Sources

Advanced NMR Characterization of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A Technical Guide

Executive Summary

In the realm of carbohydrate chemistry and drug development, 2,3,4,6-tetra-O-acetyl-D-glucopyranose serves as a foundational building block. As a versatile hemiacetal, it is the direct precursor to highly reactive glycosyl donors, such as trichloroacetimidates, which are essential for the stereoselective synthesis of complex oligosaccharides and glycoconjugates (1)[1]. Accurate characterization of this intermediate via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This whitepaper provides an in-depth, self-validating framework for interpreting the NMR spectra of this compound, focusing on the mechanistic causality behind its structural dynamics and spectral signatures.

Structural Dynamics: The Hemiacetal Equilibrium

Unlike fully protected sugars (e.g., β -D-glucose pentaacetate), 2,3,4,6-tetra-O-acetyl-D-glucopyranose possesses a free, underivatized hydroxyl group at the C1 (anomeric) position. This structural feature dictates the molecule's behavior in solution.

The Mechanism of Mutarotation: The free hemiacetal allows the pyranose ring to spontaneously open into a transient acyclic aldehyde intermediate and subsequently reclose. This dynamic process, known as mutarotation, establishes a thermodynamic equilibrium between the α -anomer (axial OH) and the β -anomer (equatorial OH) in solution.

Solvent Causality and the Anomeric Effect: While the β -anomer is sterically favored because all bulky substituents occupy equatorial positions, the equilibrium in non-polar solvents such as CDCl3 typically favors the α -anomer (often observed in a ~3:1 α:β ratio) (2)[2]. This is caused by the anomeric effect —a stereoelectronic stabilizing interaction where the lone pair electrons of the endocyclic ring oxygen delocalize into the antibonding orbital ( σ∗ ) of the axial C1-O bond.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity quantitative data, the NMR acquisition must be treated as a self-validating system. Uncontrolled variables during sample preparation can artificially skew the anomeric ratio or degrade the sample (3)[3].

Step-by-Step Methodology:

-

Solvent Neutralization (Critical): Pass CDCl3 through a short plug of basic alumina immediately prior to use.

-

Causality: Commercial CDCl3 accumulates trace DCl over time due to photolytic degradation. Acidic environments rapidly catalyze mutarotation and unwanted acetyl migration (e.g., from C2 to C1). Neutralizing the solvent freezes the kinetic state of the molecule.

-

-

Sample Preparation & Internal Calibration: Dissolve 15–20 mg of the analyte in 0.6 mL of the neutralized CDCl3.

-

Self-Validation Check: Before analyzing the α:β ratio, integrate the cluster of acetate methyl singlets (2.00–2.10 ppm). Set this integral to exactly 12.0. The combined integral of the α and β anomeric protons must equal 1.0. A deviation of >5% indicates the presence of impurities (e.g., residual acetic acid or unreacted pentaacetate), invalidating downstream quantitative assessments.

-

-

Acquisition Parameters (1H): Utilize a standard 1D proton sequence with a relaxation delay ( D1 ) of at least 5.0 seconds.

-

Causality: Protons in different steric environments exhibit varying longitudinal relaxation times ( T1 ). A truncated D1 leads to incomplete magnetization recovery, which artificially biases the integration and misrepresents the true anomeric ratio.

-

1H NMR Spectral Interpretation

The 1H NMR spectrum of 2,3,4,6-tetra-O-acetyl-D-glucopyranose is characterized by distinct regions governed by electron-withdrawing effects and dihedral angles.

-

The Anomeric Protons (H-1): The most diagnostic signals reside in the 4.5–5.5 ppm range.

-

β -Anomer: H-1 resonates at ~4.75 ppm as a doublet. Because both H-1 and H-2 are axial, their dihedral angle is ~180°. According to the Karplus equation, this anti-periplanar arrangement yields a large coupling constant ( J1,2≈8.0 Hz).

-

α -Anomer: H-1 appears further downfield at ~5.45 ppm. Its equatorial-axial relationship with H-2 (dihedral angle ~60°) results in a significantly smaller coupling constant ( J1,2≈3.5 Hz) (4)[4].

-

-

The Ring Protons (H-2 to H-5): The inductive electron-withdrawing nature of the O-acetyl groups heavily deshields H-2, H-3, and H-4, pushing them into the 4.8–5.5 ppm range as complex multiplets (often triplets or doublets of doublets due to trans-diaxial couplings). H-5, lacking a direct acetyl group, resonates further upfield (~3.75 ppm for β , ~4.25 ppm for α ).

Table 1: Summarized 1H NMR Assignments (CDCl3, ~400 MHz)

| Proton | α -Anomer ( δ ppm) | Multiplicity & Coupling ( J in Hz) | β -Anomer ( δ ppm) | Multiplicity & Coupling ( J in Hz) |

| H-1 | 5.45 | d or dd, J1,2≈3.5 | 4.75 | d, J1,2≈8.0 |

| H-2 | 4.90 | dd, J≈9.8,3.5 | 4.90 | dd, J≈9.5,8.0 |

| H-3 | 5.50 | t, J≈9.8 | 5.25 | t, J≈9.5 |

| H-4 | 5.05 | t, J≈9.8 | 5.05 | t, J≈9.5 |

| H-5 | 4.25 | ddd, J≈10.0,4.5,2.0 | 3.75 | ddd, J≈9.5,4.5,2.0 |

| H-6a/6b | 4.10 - 4.25 | m | 4.10 - 4.25 | m |

| O-CH3 | 2.00 - 2.10 | s (12H total) | 2.00 - 2.10 | s (12H total) |

13C NMR Spectral Interpretation

The 13C NMR spectrum provides orthogonal validation of the molecular structure, clearly distinguishing the anomeric states and the integrity of the acetyl protecting groups.

-

Anomeric Carbons (C-1): The C-1 carbon is highly deshielded due to its attachment to two electronegative oxygen atoms (the endocyclic ring oxygen and the exocyclic hemiacetal hydroxyl). The β C-1 (~95.5 ppm) consistently resonates downfield of the α C-1 (~90.1 ppm) due to differences in steric compression and the γ -gauche effect.

-

Carbonyl and Methyl Carbons: The four acetyl groups produce distinct carbonyl resonances clustered between 169.5–171.0 ppm, and corresponding methyl resonances tightly grouped at 20.6–20.8 ppm.

Table 2: Summarized 13C NMR Assignments (CDCl3, ~100 MHz)

| Carbon | α -Anomer ( δ ppm) | β -Anomer ( δ ppm) |

| C-1 (Anomeric) | 90.1 | 95.5 |

| C-2 | 71.2 | 72.2 |

| C-3 | 69.8 | 72.8 |

| C-4 | 68.5 | 68.3 |

| C-5 | 67.8 | 72.0 |

| C-6 | 62.0 | 62.0 |

| C=O (Acetyl) | 169.5 - 171.0 | 169.5 - 171.0 |

| CH3 (Acetyl) | 20.6 - 20.8 | 20.6 - 20.8 |

Diagnostic Workflow for Anomeric Assignment

The following logic tree illustrates the standard workflow for assigning the anomeric configuration of glucopyranose derivatives based on 1H NMR data.

Workflow for determining the anomeric configuration using 1H NMR coupling constants.

Conclusion

Mastering the NMR interpretation of 2,3,4,6-tetra-O-acetyl-D-glucopyranose requires an understanding of both the physical organic chemistry driving its mutarotation and the stereoelectronic principles dictating its spectral behavior. By employing self-validating acquisition protocols and rigorously analyzing coupling constants and chemical shifts, researchers can confidently quantify anomeric ratios and ensure the structural integrity of this critical carbohydrate building block prior to downstream synthetic applications.

References

-

Catechin Glucosides: Occurrence, Synthesis, and Stability | Journal of Agricultural and Food Chemistry - ACS Publications - acs.org.[Link]

-

General and Stereocontrolled Approach to the Chemical Synthesis of Naturally Occurring Cyanogenic Glucosides - ACS Publications - acs.org.[Link]

-

University of Groningen NIS/TFA Dinkelaar, Jasper; Witte, Martin D.; Bos, Leendert J. van den; Overkleeft, Herman S.; Marel, Gij - CORE - core.ac.uk.[Link]

-

Monosaccharides as Potential Chiral Probes for the Determination of the Absolute Configuration of Secondary Alcohols - ResearchGate - researchgate.net.[Link]

Sources

Engineering Molecular Interfaces: A Technical Guide to the Applications of Acetylated Glucose Derivatives

Executive Summary

Acetylated glucose derivatives—most notably 1,2,3,4,6-penta-O-acetyl-D-glucopyranose (PAG)—are foundational building blocks in modern chemical biology, drug development, and materials science. By masking the highly polar hydroxyl groups of native carbohydrates, acetylation fundamentally alters the molecule's physical properties (enhancing lipophilicity and organic solubility) and chemical reactivity (enabling anchimeric assistance). This whitepaper synthesizes current literature to provide an authoritative guide on the applications of acetylated glucose, detailing the mechanistic causality behind their use in advanced glycosylation, metabolic glycan labeling (MGL), targeted prodrug delivery, and industrial green chemistry.

Advanced Oligosaccharide and Nucleoside Synthesis

In synthetic carbohydrate chemistry, PAG serves as the quintessential glycosyl donor. The complete acetyl protection of its hydroxyl groups ensures stability, while the anomeric acetate acts as a leaving group under Lewis acid activation[].

The most prominent application of PAG is in the Vorbrüggen glycosylation for the synthesis of nucleoside analogs (e.g., chemotherapeutics like 5-fluorouracil derivatives). When treated with a strong Lewis acid (such as SnCl₄ or TMSOTf), the anomeric acetate is cleaved to form a highly reactive oxocarbenium ion. Crucially, the adjacent C2 acetyl group provides anchimeric assistance (neighboring group participation), forming a cyclic acetoxonium intermediate that shields the alpha-face of the ring. This dictates that the subsequent nucleophilic attack occurs exclusively from the beta-face, ensuring strict 1,2-trans stereoselectivity[2].

Workflow of Vorbrüggen glycosylation utilizing pentaacetyl-β-D-glucopyranose as a donor.

Furthermore, recent advancements have streamlined the synthesis of these building blocks. Solvent-free per-O-acetylation using stoichiometric acetic anhydride and catalytic iodine achieves near-quantitative yields (90–99%). This one-pot system can be directly advanced—without aqueous workup—into glycosyl iodides or thioglycosides via the in situ generation of TMS-I[3].

Metabolic Glycan Labeling (MGL) and Chemical Biology

In the realm of chemical biology, acetylated unnatural monosaccharides are indispensable tools for probing cellular glycans. Unprotected sugars possess a high Topological Polar Surface Area (TPSA), rendering them virtually impermeable to the lipophilic bacterial or mammalian cell membrane unless actively transported[4].

The Causality of the Prodrug Strategy: Peracetylation acts as a transient lipophilic mask. Once the peracetylated probe passively diffuses into the cytosol, ubiquitous intracellular esterases hydrolyze the ester bonds. This deacetylation traps the highly polar, unprotected sugar inside the cell, where it is hijacked by the cell's native glycosyltransferases and integrated into cell-surface glycans[4].

Critical Caveat: While highly effective, researchers must be aware that per-O-acetylated monosaccharides can undergo non-enzymatic S-glycosylation with intracellular cysteine residues, leading to artifactual protein labeling and potential cytotoxicity at high concentrations. Next-generation probes utilizing 1,3-di-O-esterification are currently being engineered to mitigate this off-target reactivity while preserving membrane permeability[5].

Metabolic Glycan Labeling (MGL) pathway driven by intracellular esterase deacetylation.

Targeted Drug Delivery and Pharmacokinetic Modulation

Acetylation is heavily leveraged in oncology to modulate the pharmacokinetics and biodistribution of chemotherapeutics.

-

Pt(IV) Prodrugs: In the development of targeted therapies for osteosarcoma, acetylated glyco-modified Pt(IV) complexes demonstrate significantly enhanced cellular uptake compared to their deacetylated counterparts. The acetyl groups increase the lipophilicity of the complex, driving passive diffusion before the Pt(IV) core is reduced to its active Pt(II) species within the hypoxic tumor microenvironment[6].

-

Photodynamic Therapy (PDT): A major limitation of conventional photosensitizers is rapid systemic clearance. By synthesizing an acetylated glucose-conjugated chlorin (AcN003HP), researchers successfully delayed the metabolism and excretion of the drug. The acetyl groups act as a biological buffer, extending circulation time, which directly correlates to higher selective accumulation in gastrointestinal tumors and superior Reactive Oxygen Species (ROS) generation upon light irradiation[7].

Industrial Green Chemistry: Oxygen Delignification

Beyond pharmaceuticals, PAG has found a unique application in the paper and pulp industry. Peracetic acid is a potent, environmentally friendly bleaching agent used to activate oxygen delignification, but handling the volatile commercial chemical is hazardous. A novel process utilizes the reaction between hydrogen peroxide and PAG to generate peracetic acid in situ with ~85% efficiency. This controlled generation provides a safer, highly effective alternative for industrial pulp bleaching[8].

Quantitative Data Synthesis

| Application Context | Derivative / Compound | Key Metric / Yield | Mechanistic Advantage |

| Carbohydrate Synthesis | Pentaacetyl-β-D-glucopyranose | 90–99% yield (solvent-free) | Anchimeric assistance ensures strict 1,2-trans stereoselectivity during glycosylation. |

| Metabolic Glycan Labeling | Peracetylated Azidosugars | >5-fold increase in uptake | Lowered TPSA enables rapid passive lipid bilayer diffusion. |

| Oncology (PDT) | AcN003HP (Acetylated Chlorin) | Delayed systemic clearance | Transient acetyl protection extends circulation and maximizes tumor ROS generation. |

| Industrial Bleaching | PAG + H₂O₂ | ~85% yield of Peracetic Acid | Safe, in situ generation of volatile, hazardous bleaching agents. |

Self-Validating Experimental Protocols

Protocol A: Solvent-Free Per-O-Acetylation of D-Glucose[3]

This protocol utilizes iodine as a mild, highly efficient electrophilic activator of acetic anhydride, eliminating the need for toxic basic solvents like pyridine.

-

Preparation: In a round-bottom flask, combine unprotected D-glucose (1.0 equiv) with acetic anhydride (1.02 equiv per hydroxyl group; 5.1 equiv total).

-

Catalysis: Add molecular iodine (I₂, 0.7 mol% with respect to the sugar).

-

Reaction: Stir the heterogeneous mixture at room temperature.

-

Self-Validation (Visual & Chromatographic): The causality of the reaction's progression can be tracked visually. As the insoluble D-glucose is acetylated, it dissolves into the organic phase. Complete dissolution (typically within 2 hours) indicates reaction completion. Confirm by TLC (Hexane:EtOAc, 1:1); the highly polar baseline D-glucose will be entirely replaced by a high-R_f spot (~0.7–0.8) corresponding to PAG.

Protocol B: Synthesis of Glucopyranosyl-5-Fluorouracil via Vorbrüggen Glycosylation[2]

This protocol bypasses tedious column chromatography by exploiting the distinct solubility profiles of the acetylated intermediates.

-

Silylation of the Acceptor: 5-Fluorouracil (5-FU) is inherently insoluble in organic solvents. Suspend 5-FU in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until the solution becomes clear. Causality: This forms 2,4-bis-O-trimethylsilyl-5-fluorouracil, rendering the nucleobase both soluble in dichloromethane (DCM) and highly nucleophilic. Evaporate excess HMDS under vacuum.

-

Glycosylation: Dissolve the silylated 5-FU and PAG (1.0 equiv) in anhydrous DCM under an inert atmosphere. Cool to 0°C.

-

Activation: Dropwise, add SnCl₄ (1.2 equiv). Stir for 2–4 hours at room temperature.

-

Quenching & Self-Validation (Crystallization): Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Because the beta-anomer is formed with high stereoselectivity (due to C2 anchimeric assistance), the crude residue can be directly recrystallized from hot ethanol. The formation of pure white crystals (yield ~89.8%) validates the success of the regioselective coupling without the need for immediate NMR verification.

References

-

Chemsynlab. 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose. 9

-

BOC Sciences. 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose.

-

Calles-Garcia D., et al. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. PMC - NIH. 4

-

Saeui CT, et al. Next-generation unnatural monosaccharides reveal that ESRRB O-GlcNAcylation regulates pluripotency of mouse embryonic stem cells. PMC - NIH. 5

-

High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification. lew.ro. 2

-

Formation of peracetic acid from hydrogen peroxide and pentaacetyl glucose to activate oxygen delignification. ResearchGate. 8

-

Antitumor Effect of a Novel Photodynamic Therapy With Acetylated Glucose-conjugated Chlorin for Gastrointestinal Cancers. Anticancer Research. 7

-

Streamlined Synthesis of Per-O-acetylated Sugars, Glycosyl Iodides, or Thioglycosides from Unprotected Reducing Sugars. The Journal of Organic Chemistry - ACS Publications. 3

-

Development of Novel Pt(IV)-Carbohydrate Derivatives as Targeted Anticancer Agents against Osteosarcoma. MDPI. 6

Sources

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-generation unnatural monosaccharides reveal that ESRRB O-GlcNAcylation regulates pluripotency of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. 83-87-4 , 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose, CAS:83-87-4 [chemsynlab.com]

The Genesis of Carbohydrate Protection: A Historical and Mechanistic Whitepaper on the First Synthesis of 2,3,4,6-Tetraacetyl-D-glucose

Executive Summary

The manipulation of carbohydrates has historically been one of the most challenging frontiers in organic chemistry. Before the advent of modern protecting group strategies, monosaccharides were notoriously difficult to work with, often degrading into intractable, non-crystallizable syrups. The synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose (tetraacetylglucose) marked a pivotal turning point in carbohydrate chemistry. By selectively masking the secondary hydroxyl groups while leaving the anomeric center available for functionalization, early chemists unlocked the ability to synthesize complex oligosaccharides, nucleosides, and glycoconjugates.

This whitepaper provides an in-depth technical analysis of the historical context, mechanistic causality, and foundational protocols surrounding the first synthesis of 2,3,4,6-tetraacetyl-D-glucose, designed for researchers and drug development professionals seeking to understand the roots of modern glycosylation methodologies.

Historical Context: Taming the Monosaccharide

In 1894, Nobel laureate Emil Fischer achieved a monumental milestone by1[1]. However, Fischer and his contemporaries quickly realized that unprotected sugars were highly polar and incompatible with most organic reactions.

The conceptual leap toward controlled glycosylation occurred in 1901 when2 (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)[2]. This molecule served as the ultimate activated glycosyl donor.

Building on this foundation, the first formal synthesis and isolation of 2,3,4,6-tetra-O-acetyl-D-glucose was achieved in 1909 by 3[3]. While attempting to synthesize β,β-trehalose (isotrehalose) using phosphorus pentoxide, they isolated the tetraacetate in a 13% yield, noting it as a critical byproduct of acetobromoglucose hydrolysis[3]. This discovery provided the scientific community with a versatile glycosyl acceptor and a stable intermediate that remains a staple in modern drug discovery.

Mechanistic Causality & Experimental Design

To achieve reproducible results in carbohydrate synthesis, one must understand the thermodynamic and kinetic forces driving each transformation. The synthesis of 2,3,4,6-tetraacetyl-D-glucose relies on a self-validating, three-stage system:

-

Peracetylation (Taming Polarity): D-glucose is treated with acetic anhydride ( Ac2O ). The causality here is twofold: acetylation masks the hydrogen-bonding networks of the hydroxyl groups, rendering the molecule highly soluble in organic solvents, and it provides crystalline intermediates. The choice of catalyst dictates the stereochemical outcome: sodium acetate yields the thermodynamic β -anomer, while acidic catalysts (like HClO4 or ZnCl2 ) yield the kinetic α -anomer[4].

-

Anomeric Activation (The Kinetic Anomeric Effect): Penta-O-acetyl-D-glucose is subjected to 5[5]. The anomeric acetate is uniquely labile because its departure generates a resonance-stabilized oxocarbenium ion. Bromide attacks this intermediate exclusively from the axial ( α ) face. This stereoselectivity is driven by the kinetic anomeric effect , where the axial electronegative substituent is stabilized by hyperconjugation from the adjacent ring oxygen's lone pair.

-

Selective Hydrolysis (Anchimeric Assistance): The final step requires hydrolyzing the highly reactive anomeric bromide without saponifying the C2, C3, C4, and C6 esters. By using silver carbonate ( Ag2CO3 ) in aqueous media, the halophilic silver ions precipitate as AgBr , irreversibly driving the reaction forward. Crucially, the C2 acetate participates via anchimeric assistance (neighboring group participation), forming a cyclic acetoxonium ion that blocks the α -face. Consequently, water attacks from the β -face, initially yielding the β -hemiacetal, which subsequently mutarotates to an α/β equilibrium in solution.

Step-by-Step Methodologies

The following protocols represent the optimized, self-validating workflows derived from the historical Koenigs-Knorr and Fischer methodologies.

Protocol 1: Synthesis of α -Acetobromoglucose (The Activated Donor)

-

Step 1: Suspend 10.0 g of anhydrous D-glucose in 50 mL of acetic anhydride in a round-bottom flask cooled to 0 °C.

-

Step 2: Add a catalytic amount of perchloric acid (or zinc chloride) dropwise. Causality: The acid catalyzes the exhaustive esterification. The complete dissolution of the suspended sugar serves as a visual confirmation of successful peracetylation.

-

Step 3: To the resulting penta-O-acetyl-D-glucose solution, slowly add 40 mL of a 33% solution of 5[5].

-

Step 4: Stir at room temperature for 2 hours.

-

Step 5: Pour the mixture into 200 mL of ice water to quench the reaction, then extract with dichloromethane ( 3×50 mL).

-

Step 6: Wash the organic layer with saturated aqueous NaHCO3 until CO2 evolution ceases (neutralizing residual acid), dry over anhydrous MgSO4 , and concentrate in vacuo.

-

Step 7: Recrystallize from diethyl ether to yield pure α -acetobromoglucose as white needles.

Protocol 2: Selective Hydrolysis to 2,3,4,6-Tetra-O-acetyl-D-glucose

-

Step 1: Dissolve 5.0 g of α -acetobromoglucose in 50 mL of an acetone/water mixture (10:1 v/v).

-

Step 2: Add 2.5 g of solid Silver Carbonate ( Ag2CO3 ).

-

Step 3: Stir vigorously at room temperature, protected from light (to prevent the photolytic degradation of silver salts).

-

Step 4: Validation Check: Observe the formation of a dense, pale yellowish-white precipitate. Causality: This is Silver Bromide ( AgBr ), confirming the successful abstraction of the anomeric halide.

-

Step 5: Filter the suspension through a Celite pad to remove the silver salts.

-

Step 6: Evaporate the acetone under reduced pressure, extract the remaining aqueous phase with ethyl acetate, dry over MgSO4 , and concentrate.

-

Step 7: Recrystallize the resulting syrup from diethyl ether/hexane to afford 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and structural roles of the key intermediates in this historical synthetic pipeline.

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | Role in Workflow |

| D-Glucose | C6H12O6 | 180.16 | 146 | +52.7° (mutarotates) | Highly polar starting material |

| β -Penta-O-acetyl-D-glucose | C16H22O11 | 390.34 | 132 | +4.0° | Hydrophobic, organic-soluble intermediate |

| α -Acetobromoglucose | C14H19BrO9 | 411.20 | 88–89 | +198.0° | Highly reactive glycosyl donor |

| 2,3,4,6-Tetra-O-acetyl-D-glucose | C14H20O10 | 348.30 | 73–75 | +22.0° (mutarotates) | Versatile glycosyl acceptor / hemiacetal |

Mandatory Visualization

The logical relationship and synthetic workflow from raw D-glucose to complex glycoconjugates via the tetraacetate intermediate is visualized below.

Synthetic workflow of 2,3,4,6-Tetraacetyl-D-glucose from D-Glucose to complex glycosides.

References

- Source: Chemical Reviews (ACS Publications)

- Source: PMC (National Institutes of Health)

- Product Class 15: Glycosyl Oxygen Compounds (Except Di- and Oligosaccharides)

- Source: PMC (National Institutes of Health)

- The Synthesis of Medicinally Important Pharma Molecules from Carbohydrates Building Blocks Source: ResearchGate URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential Anti-SARS-CoV-2 Prodrugs Activated by Phosphorylation and Their Role in the Aged Population - PMC [pmc.ncbi.nlm.nih.gov]

distinguishing between alpha and beta anomers of 2,3,4,6-Tetraacetyl-D-glucose

Distinguishing Between Alpha and Beta Anomers of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A Technical Guide for Carbohydrate Synthesis

Executive Summary

In advanced carbohydrate chemistry and drug development, 2,3,4,6-tetra-O-acetyl-D-glucopyranose serves as a cornerstone building block. As a highly versatile, "disarmed" glycosyl donor precursor, its electron-withdrawing acetyl groups stabilize the molecule while allowing for selective activation at the anomeric center [11.11]. Because the anomeric carbon (C1) possesses a free hydroxyl group, the molecule exists in solution as a dynamic equilibrium of alpha ( α ) and beta ( β ) anomers. Differentiating these anomers with absolute certainty is non-negotiable for researchers synthesizing complex oligosaccharides, nucleoside analogs, or targeted prodrugs [11.6], as the stereochemistry of the donor directly dictates the stereoselectivity of subsequent glycosylation events.

This whitepaper outlines the structural mechanics, self-validating isolation protocols, and definitive analytical workflows required to distinguish the α and β anomers of 2,3,4,6-tetra-O-acetyl-D-glucopyranose.

Structural and Mechanistic Basis

Unlike fully protected sugars (e.g., glucose pentaacetate), 2,3,4,6-tetra-O-acetyl-D-glucopyranose features a hemiacetal at C1. This structural feature permits ring-opening into an acyclic aldehyde intermediate, followed by ring-closure, a phenomenon known as mutarotation [11.3].

The thermodynamic distribution of these anomers is governed by a competition between steric hindrance and stereoelectronic stabilization:

-

The β -Anomer (Equatorial OH): Favored by minimizing 1,3-diaxial steric clashes. In standard NMR solvents like CDCl 3 , the equilibrium heavily favors the β -anomer, often settling at an α : β ratio of approximately 1:3 [11.2].

-

The α -Anomer (Axial OH): Stabilized by the Anomeric Effect , where the non-bonding lone pair electrons of the endocyclic ring oxygen ( nO ) delocalize into the antibonding orbital ( σC−O∗ ) of the axial exocyclic anomeric bond.

Fig 1: Mutarotation equilibrium of 2,3,4,6-tetra-O-acetyl-D-glucopyranose in solution.

Synthesis and Isolation: A Self-Validating Protocol

To obtain 2,3,4,6-tetra-O-acetyl-D-glucopyranose, researchers typically perform a selective anomeric deacetylation of 1,2,3,4,6-penta-O-acetyl- β -D-glucopyranose. The following protocol utilizes hydrazine acetate, chosen specifically for its mild, selective nucleophilic acyl substitution capabilities.

Causality of Reagents: The C1 anomeric acetate is significantly more electrophilic than the acetates at C2, C3, C4, and C6 due to the strong inductive electron-withdrawing effect of the adjacent endocyclic oxygen. Hydrazine acetate exploits this electronic disparity, selectively cleaving the C1 ester without triggering unwanted global deprotection or acyl migration.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (25.6 mmol) of 1,2,3,4,6-penta-O-acetyl- β -D-glucopyranose in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. (Rationale: Argon prevents oxidative side-reactions, and anhydrous conditions prevent reagent hydrolysis).

-

Selective Cleavage: Add 2.6 g (28.2 mmol, 1.1 eq) of hydrazine acetate. Stir the reaction mixture at 50 °C.

-

In-Process Control (IPC) & Self-Validation: At 90 minutes, perform Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The starting material ( Rf≈0.5 ) must be completely consumed, replaced by a new spot ( Rf≈0.3 ). Validation trigger: Stain the TLC plate with p -anisaldehyde and heat. The new spot will rapidly turn dark purple/blue, definitively confirming the generation of a free reducing hemiacetal.

-

Quenching: Cool the mixture to room temperature, dilute with 150 mL of ethyl acetate, and wash sequentially with 5% aqueous NaCl (3 x 50 mL) to strip the DMF and hydrazine salts from the organic phase.

-

Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the tetraacetate as a white foam/syrup.

Analytical Distinction: The NMR Gold Standard

While optical rotation can indicate the bulk purity of an isolated anomer, Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive method for distinguishing the α and β anomers in a mixture. The distinction relies entirely on the geometric relationship between the anomeric proton (H1) and the adjacent C2 proton (H2).

The Karplus Relationship ( 1 H NMR)

The 3JH1,H2 coupling constant is mathematically tied to the dihedral angle ( θ ) between the two protons via the Karplus equation.

-

β -Anomer Assignment: In the standard 4C1 chair conformation, the β -anomeric OH is equatorial, forcing H1 into an axial position. Because H2 is also axial, the dihedral angle is ≈180∘ (antiperiplanar). This results in a large coupling constant ( 3J≈7.5−8.0 Hz) [11.2].

-

α -Anomer Assignment: The α -anomeric OH is axial, forcing H1 into an equatorial position. The dihedral angle between the equatorial H1 and the axial H2 is ≈60∘ (gauche). This results in a distinctly small coupling constant ( 3J≈3.5−4.0 Hz).

Steric Compression ( 13 C NMR)

The anomeric carbon (C1) is highly sensitive to its stereochemical environment. In the α -anomer, the axial hydroxyl group experiences 1,3-diaxial steric compression (gauche interactions) with the axial protons at C3 and C5. This compression increases electron density around C1, shielding the nucleus and shifting its 13 C signal upfield ( ≈90 ppm) relative to the uncompressed equatorial β -anomer ( ≈95 ppm).

Fig 2: 1H NMR workflow for distinguishing alpha and beta anomers based on Karplus coupling.

Quantitative Data Summary

The following table synthesizes the critical spectroscopic parameters required to validate the identity of the anomers.

| Analytical Parameter | Alpha ( α ) Anomer | Beta ( β ) Anomer | Mechanistic / Structural Causality |

| 1 H NMR (H1 Shift) | ≈ 5.45 ppm | ≈ 4.74 ppm | Axial protons ( β -H1) are more shielded than equatorial protons ( α -H1) due to the anisotropic shielding cones of the adjacent C-C bonds. |

| 3JH1,H2 Coupling | 3.5 - 4.0 Hz | 7.5 - 8.0 Hz | Karplus Equation: The α -anomer has a 60° dihedral angle (gauche); the β -anomer has a 180° dihedral angle (antiperiplanar) [11.2]. |

| 13 C NMR (C1 Shift) | ≈ 90.1 ppm | ≈ 95.5 ppm | Steric Compression: 1,3-diaxial interactions in the α -anomer shield the C1 carbon, shifting it upfield relative to the β -anomer. |

| Solution Equilibrium | Minor ( ≈ 25%) | Major ( ≈ 75%) | In CDCl 3 , the bulkiness of the C2 acetate slightly overrides the anomeric effect, favoring the equatorial β -OH [11.2]. |

Conclusion & Best Practices